![molecular formula C17H14F3N5O2 B15214174 Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 83269-16-3](/img/structure/B15214174.png)
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate
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Overview
Description
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound contains a pyrido[3,4-b]pyrazine core, which is a fused bicyclic system with nitrogen atoms, and a trifluoromethylphenyl group, which is known for its electron-withdrawing properties.
Preparation Methods
The synthesis of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrido[3,4-b]pyrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-trifluoromethylbenzaldehyde with 2-aminopyridine can form an intermediate, which is then cyclized to form the pyrido[3,4-b]pyrazine core.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Scientific Research Applications
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrido[3,4-b]pyrazine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share a similar core structure but differ in the substituents attached to the ring.
Triazolopyrazines: These derivatives have a triazole ring fused to the pyrazine core and are known for their antibacterial and antifungal activities.
Indole derivatives: Although structurally different, indole derivatives also possess a wide range of biological activities and are used in the development of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C17H16F3N5O2
- CAS Number : 82586-03-6
The compound features a pyrido[3,4-b]pyrazine core, which contributes to its biological activity by allowing interactions with various biological targets.
The mechanism of action for this compound involves its ability to bind selectively to specific molecular targets such as enzymes and receptors. This binding can lead to the inhibition or modulation of their functions, impacting various biological pathways. The precise pathways and targets remain an area for further investigation but are crucial for understanding the compound's therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant activity:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.070 - 8.95 µM |
Enterococcus species | 4.66 - 35.8 µM |
Mycobacterium tuberculosis | 18.7 µM |
These results indicate that the compound exhibits a broad spectrum of antimicrobial activity, comparable to established antibiotics like ampicillin and isoniazid .
Anticancer Activity
This compound has also shown potential anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
K562 (Chronic Myeloid Leukemia) | 3 - 6 |
MCF-7 (Breast Carcinoma) | 3 - 6 |
These findings suggest that the compound could be an effective candidate for further development in cancer therapy .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A series of benzylated intermediates derived from this compound were tested against Staphylococcus aureus and other pathogens. The results indicated that certain derivatives exhibited enhanced antimicrobial activity, suggesting that structural modifications could optimize efficacy . -
In Vitro Cytotoxicity Assessment :
A comprehensive evaluation of the cytotoxic effects of this compound on human monocytic leukemia cell lines revealed that while some derivatives were inactive, others demonstrated significant cytotoxicity at low concentrations. This highlights the importance of structural variation in enhancing biological activity .
Properties
CAS No. |
83269-16-3 |
---|---|
Molecular Formula |
C17H14F3N5O2 |
Molecular Weight |
377.32 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]pyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-8H,2H2,1H3,(H3,21,24,25,26) |
InChI Key |
HBGYYYWNIJUNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
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